7-{[(Tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylicacid

Catalog No.
S15937769
CAS No.
M.F
C13H21NO4
M. Wt
255.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-{[(Tert-butoxy)carbonyl]amino}bicyclo[4.1.0]hept...

Product Name

7-{[(Tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylicacid

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-7-carboxylic acid

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-13(10(15)16)8-6-4-5-7-9(8)13/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

XMXMSNDXCPOWHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(C2C1CCCC2)C(=O)O

7-{[(Tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a bicyclo[4.1.0] framework and a tert-butoxycarbonyl group attached to an amino group. This compound possesses the molecular formula C13H21NO4C_{13}H_{21}NO_4 and a molecular weight of approximately 255.3 g/mol. The compound is primarily recognized for its potential applications in medicinal chemistry and organic synthesis due to the presence of functional groups that facilitate further chemical modifications .

The reactivity of 7-{[(Tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylic acid can be attributed to its functional groups:

  • Amine Group: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and decarboxylation.
  • Tert-butoxycarbonyl Group: This protecting group can be removed under acidic conditions, regenerating the amine functionality for further reactions.

These properties make the compound versatile in synthetic organic chemistry, particularly in the development of complex molecules .

Research on the biological activity of 7-{[(Tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylic acid is limited, but compounds with similar structures have shown promising results in various biological assays. The bicyclic structure may contribute to its interaction with biological targets, potentially influencing enzyme activity or receptor binding. Further studies are needed to elucidate specific biological effects and mechanisms of action associated with this compound .

The synthesis of 7-{[(Tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylic acid typically involves several key steps:

  • Formation of Bicyclic Framework: Starting materials are chosen to construct the bicyclo[4.1.0]heptane core through cyclization reactions.
  • Introduction of Functional Groups: The amino and carboxylic acid groups are introduced through specific reactions such as amination and carboxylation.
  • Protection of Amino Group: The tert-butoxycarbonyl group is added to protect the amino functionality during subsequent reactions.

This multi-step synthetic route allows for the careful construction of the desired compound while controlling the introduction of functional groups .

7-{[(Tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylic acid has potential applications in:

  • Medicinal Chemistry: As a building block for drug development, especially in creating compounds targeting specific biological pathways.
  • Organic Synthesis: Its functional groups allow it to serve as an intermediate in synthesizing more complex organic molecules.
  • Research: Used in studies exploring structural biology and molecular interactions due to its unique bicyclic structure .

Interaction studies involving 7-{[(Tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylic acid focus on its potential binding interactions with proteins or enzymes relevant to therapeutic targets. These studies often employ techniques such as:

  • Molecular Docking: To predict binding affinities and orientations within active sites.
  • In Vitro Assays: To evaluate biological activity against specific targets.

Such studies are crucial for understanding how this compound might function within biological systems and its potential therapeutic applications .

Several compounds share structural similarities with 7-{[(Tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylic acid, including:

Compound NameCAS NumberKey Features
(R)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid1454843-78-7Contains an azaspiro structure; used in drug development
Bicyclo[4.1.0]heptane-7-carboxylic acid291120Lacks the amino and tert-butoxycarbonyl groups; simpler structure
5-Aminobicyclo[4.1.0]heptane-6-carboxylic acidNot availableSimilar core structure but without protective groups

Uniqueness

The uniqueness of 7-{[(Tert-butoxy)carbonyl]amino}bicyclo[4.1.0]heptane-7-carboxylic acid lies in its combination of a bicyclic framework with both carboxylic acid and protected amino functionalities, making it particularly versatile for further chemical transformations compared to simpler analogs that lack these features.

XLogP3

2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

255.14705815 g/mol

Monoisotopic Mass

255.14705815 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2024

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